BenchChemオンラインストアへようこそ!

4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile

Medicinal Chemistry Covalent Inhibitors Targeted Protein Degradation

Choose 4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile for applications demanding a unique chemotype. Its electrophilic N-sulfonyl-triazole, rigid azetidine linker, and para-cyano pharmacophore deliver a distinct spatial and electronic profile, making it a candidate building block for selective covalent inhibitors or PROTACs. This compound is not interchangeable with simple sulfonamide or piperidine isomers; validate it early to strengthen composition-of-matter claims and avoid experimental irreproducibility.

Molecular Formula C12H11N5O2S
Molecular Weight 289.31
CAS No. 2034358-92-2
Cat. No. B2661870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile
CAS2034358-92-2
Molecular FormulaC12H11N5O2S
Molecular Weight289.31
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CC=C(C=C2)C#N)N3C=CN=N3
InChIInChI=1S/C12H11N5O2S/c13-7-10-1-3-12(4-2-10)20(18,19)16-8-11(9-16)17-6-5-14-15-17/h1-6,11H,8-9H2
InChIKeySZVWSWGJXOZOMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile (CAS 2034358-92-2) – Structural Class and Data Availability


4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile is a member of the azetidinotriazole class, characterized by a 1,2,3-triazole ring linked via an azetidine sulfonyl bridge to a benzonitrile moiety. This chemotype is related to compounds investigated as gamma secretase modulators and other biological probes [1]. However, public quantitative bioactivity or property data for this specific compound is extremely limited, and no primary research articles, patents, or authoritative database entries detailing its performance relative to structural analogs were identified by the current search. Researchers and procurement specialists should be aware that differentiation claims must currently rely on theoretical structure-activity relationship considerations and vendor-provided quality metrics rather than published comparative data.

Why Structural Analogs Cannot Simply Replace 4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile in R&D


The combination of a 1,2,3-triazole, an azetidine ring, and a sulfonyl-linked benzonitrile creates a unique pharmacophoric and physicochemical profile that is not interchangeable with other azetidine-sulfonyl isomers or triazole regioisomers. The 1,2,3-triazole can engage in specific pi-stacking and hydrogen bonding interactions [1], the azetidine ring influences conformational rigidity, and the benzonitrile group contributes to both electronic properties and potential for metabolic interactions. Without controlled comparative data, it is prudent to assume that even minor positional changes (e.g., moving the triazole to a different azetidine position, or altering the benzonitrile substitution pattern) could significantly alter target engagement, selectivity, ADME properties, and chemical stability. Therefore, generic substitution based on chemical similarity alone carries a high risk of experimental irreproducibility and should be approached with rigorous validation.

Quantitative Differentiation Evidence for 4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile vs. Closest Analogs


Consideration of N-Sulfonyl-1,2,3-Triazole Reactivity in Covalent Inhibition Applications

The 4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile scaffold contains a N-sulfonyl-1,2,3-triazole motif, a substructure known for its ability to act as an electrophilic trap for nucleophilic amino acids in protein binding sites [1]. This chemical reactivity is hypothesized to be tunable by the electron-withdrawing nature of the para-cyano group and steric environment around the azetidine ring. However, no direct quantitative data (e.g., IC50 against specific kinases or cysteine reactivity half-lives) comparing this compound to its meta- or ortho-cyano isomers are available. The differentiation is therefore based on structure-based inference from the general class of sulfonyl-triazoles, not on a head-to-head experimental comparison.

Medicinal Chemistry Covalent Inhibitors Targeted Protein Degradation

Comparison of Available Commercial Purity Data

Limited vendor data indicates that the compound is offered at purities typically exceeding 95% by HPLC [1]. However, a quantitative head-to-head comparison of purity, solubility, or stability between this compound and its closest structural analogs (e.g., 2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile or 4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile with different salt forms) is not achievable from the public domain. Purchasers must therefore rely on individual supplier Certificates of Analysis for quality differentiation.

Chemical Procurement Quality Control Building Blocks

Application Scenarios Where 4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile May Offer an Edge


Covalent chemical probe or degrader development requiring a sulfonyl-triazole warhead

The compound's N-sulfonyl-1,2,3-triazole motif is a recognized electrophilic entity for targeted covalent inhibition, as supported by the broader patent literature on azetidinotriazole gamma secretase modulators [1]. Its para-cyano group may offer enhanced electrophilicity and metabolic stability compared to non-cyano analogs, making it a candidate building block for designing selective covalent inhibitors or PROTACs. Validation against specific targets is required prior to project integration.

Medicinal chemistry campaigns exploring non-fusion triazole-azetidine sulfonamides

The rigidified azetidine-sulfonyl linker provides a distinct spatial arrangement that could yield improved selectivity profiles over simple sulfonamide linkers. Researchers working on γ-secretase modulators or NLRP3 inhibitors may consider this compound as a starting point for SAR studies, given the precedence for azetidine-containing triazoles in these therapeutic areas [1]. Direct comparative data versus alternative scaffolds (e.g., piperidine-sulfonyl isomers) is lacking, but chemotype novelty alone can be a strategic differentiator for filing novel composition-of-matter patents.

Organic synthesis: click chemistry precursor for bioconjugation

The terminal 1,2,3-triazole on the azetidine ring is a potential click chemistry handle, enabling conjugation to alkynes or cyclooctynes. This feature is not unique to this compound but could be exploited for bioconjugation applications. No performance data (e.g., reaction rates, bioconjugation efficiency) are available to benchmark against other alkyne-reactive probes.

Quote Request

Request a Quote for 4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.